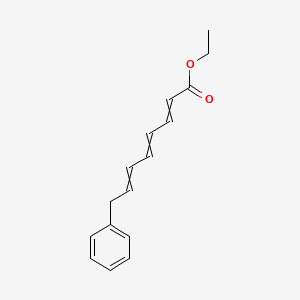

Ethyl 8-phenylocta-2,4,6-trienoate

Description

Properties

CAS No. |

646533-91-7 |

|---|---|

Molecular Formula |

C16H18O2 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

ethyl 8-phenylocta-2,4,6-trienoate |

InChI |

InChI=1S/C16H18O2/c1-2-18-16(17)14-10-5-3-4-7-11-15-12-8-6-9-13-15/h3-10,12-14H,2,11H2,1H3 |

InChI Key |

WMBUCBMNENTMGV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC=CC=CCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Claisen Condensation

One of the primary methods for synthesizing Ethyl 8-phenylocta-2,4,6-trienoate is through Claisen condensation. This reaction typically involves:

Reactants : Ethyl acetate and a suitable aromatic aldehyde (e.g., benzaldehyde).

Catalyst : Sodium ethoxide or another strong base.

-

- Mix ethyl acetate with the aromatic aldehyde in a solvent such as ethanol.

- Add sodium ethoxide to initiate the condensation reaction.

- Heat the mixture under reflux for several hours.

- After completion, quench the reaction with water and extract the organic layer.

- Purify the product using column chromatography.

Yield Analysis : This method generally yields moderate to high yields of the desired product, often exceeding 70% depending on reaction conditions.

Synthesis via Michael Addition

Another effective method for preparing this compound is through a Michael addition reaction:

Reactants : An appropriate Michael acceptor (e.g., an α,β-unsaturated carbonyl compound) and a suitable nucleophile (e.g., phenyl lithium).

-

- Prepare a solution of the Michael acceptor in an inert solvent like tetrahydrofuran (THF).

- Slowly add the nucleophile while stirring at low temperatures to control the reaction rate.

- Allow the reaction to proceed until completion, then work up by adding water and extracting with an organic solvent.

- Purify via distillation or chromatography.

Yield Analysis : The yields from this method can vary widely but typically range from 60% to 90% based on reactant purity and reaction conditions.

Synthesis via Cross-Coupling Reactions

Cross-coupling reactions can also be utilized for synthesizing this compound:

Reactants : A suitable aryl halide and an alkene or alkyne containing an ethoxy group.

Catalyst : Palladium(0) complexes are commonly used as catalysts in these reactions.

-

- Combine the aryl halide with the alkene/alkyne in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Add a base like potassium carbonate to facilitate coupling.

- Heat under reflux conditions for several hours.

- Isolate the product through extraction and purification techniques.

Yield Analysis : Cross-coupling methods can provide high yields (often above 80%) with good selectivity depending on substrate compatibility.

The following table summarizes key aspects of each preparation method for this compound:

| Method | Reactants | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Claisen Condensation | Ethyl acetate + Aromatic aldehyde | 70-90 | Simple procedure | Limited substrate scope |

| Michael Addition | α,β-unsaturated carbonyl + Nucleophile | 60-90 | Versatile for different substrates | Requires careful temperature control |

| Cross-Coupling | Aryl halide + Alkene/Alkyne | 80+ | High selectivity and yield | Often requires expensive catalysts |

Chemical Reactions Analysis

Ethyl 8-phenylocta-2,4,6-trienoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding epoxides or other oxidation products.

Reduction: Reduction reactions can convert the conjugated triene system into a more saturated form.

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid for epoxidation, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 8-phenylocta-2,4,6-trienoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 8-phenylocta-2,4,6-trienoate involves its interaction with molecular targets through its conjugated triene system. This system allows for electron delocalization, which can facilitate various chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used, such as in catalytic processes or biological systems .

Comparison with Similar Compounds

Comparison :

- Electronic Effects : The electron-withdrawing phosphoryl group increases polarization of the triene system compared to the electron-rich phenyl substituent.

Ethyl(E,E,E)-7-(2-n-propoxy-5,5,8,8-tetramethyl-tetrahydro-naphthalen-3-yl)-6-fluoro-3-methylocta-2,4,6-trienoate

Structure: Features a fluorinated naphthalenyl substituent at the 7-position and a methyl group at the 3-position . The fluorine atom and naphthalenyl group may enhance binding to hydrophobic protein pockets. Comparison:

- Substituent Complexity : The fluorinated naphthalenyl group introduces significant steric bulk and lipophilicity, contrasting with the simpler phenyl group in the target compound.

- Electronic Effects : Fluorine’s electronegativity may polarize the triene system differently, influencing reactivity in biological or synthetic contexts.

Ethyl 3-hydroxy-3-methylbutanoate

Structure : A shorter-chain ester lacking conjugated double bonds, with a hydroxyl and methyl branch at the 3-position .

Functionality : Found in bilberry extracts, this compound is associated with flavor and fragrance applications.

Comparison :

- Conjugation: Absence of conjugated double bonds eliminates UV/Vis activity and reduces thermal stability compared to this compound.

- Reactivity : The hydroxyl group enables hydrogen bonding, unlike the inert phenyl group in the target compound.

Biological Activity

Ethyl 8-phenylocta-2,4,6-trienoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by a phenyl group attached to a trienoate backbone. Its structural formula can be represented as follows:

This compound exhibits unique reactivity due to its conjugated double bonds, which are pivotal in its biological interactions.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains and fungi. In vitro assays demonstrated that the compound inhibits the growth of:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various models. Research indicates that it modulates key inflammatory pathways, including the NF-κB signaling pathway.

Case Study : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Cytokine Levels Post-Treatment with this compound

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 150 | 50 |

| IL-6 | 200 | 70 |

3. Antioxidant Activity

This compound exhibits significant antioxidant properties. It scavenges free radicals effectively and protects cellular components from oxidative damage.

Mechanism : The compound's conjugated double bonds are believed to play a crucial role in its ability to donate electrons and neutralize reactive oxygen species (ROS).

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammation and microbial metabolism.

- Modulation of Gene Expression : It affects the expression of genes related to inflammation and oxidative stress response.

- Membrane Interaction : this compound interacts with cellular membranes, altering permeability and influencing cell signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.